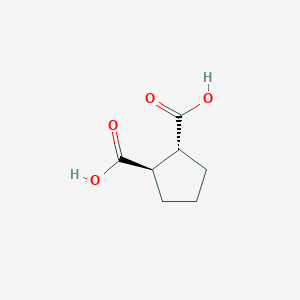

trans-Cyclopentane-1,2-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclopentane-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883675 |

Source

|

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-97-8 |

Source

|

| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-Cyclopentane-1,2-dicarboxylic Acid: From Stereochemistry to Synthesis and Application

This guide provides an in-depth exploration of trans-cyclopentane-1,2-dicarboxylic acid, a versatile dicarboxylic acid with significant applications in pharmaceutical synthesis and material science. We will delve into its precise IUPAC nomenclature, elucidate its stereochemical intricacies, detail robust synthetic protocols, and discuss its role as a critical building block in modern chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

IUPAC Nomenclature and Stereochemical Landscape

The correct IUPAC name for the topic compound is (1R,2R)-cyclopentane-1,2-dicarboxylic acid and its enantiomer, (1S,2S)-cyclopentane-1,2-dicarboxylic acid . In practice, it is commonly referred to as this compound, which describes the relative stereochemistry of the two carboxylic acid groups being on opposite sides of the cyclopentane ring plane.[1][2][3]

The stereochemistry of cyclopentane-1,2-dicarboxylic acid is a cornerstone of its chemical identity and utility. The cyclopentane ring can exist in two diastereomeric forms: cis and trans.

-

The cis isomer : In this configuration, both carboxylic acid groups are situated on the same side of the ring. This arrangement results in a plane of symmetry within the molecule, rendering it a meso compound. Despite having two stereocenters, the cis isomer is achiral.[1] A key reactive feature of the cis isomer is its ability to readily form a cyclic anhydride upon heating with a dehydrating agent, a consequence of the proximity of the two carboxyl groups.[1]

-

The trans isomer : Here, the carboxylic acid groups are on opposite faces of the cyclopentane ring. This configuration eliminates the internal plane of symmetry, making the molecule chiral.[1] Consequently, this compound exists as a racemic mixture of two enantiomers: (1R,2R) and (1S,2S). This chirality is a pivotal factor in its application in asymmetric synthesis.[1] Unlike its cis counterpart, the trans isomer does not form a cyclic anhydride due to the significant spatial separation of the carboxyl groups.[1]

Diagram: Stereoisomers of Cyclopentane-1,2-dicarboxylic Acid

Caption: Stereoisomers of cyclopentane-1,2-dicarboxylic acid.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound has a rich history, with the first reported synthesis by Perkin in 1887.[1] Over the years, various methods have been developed, each with its own advantages and limitations. Here, we will detail a robust and scalable method based on the Favorskii rearrangement, a powerful tool for ring contraction.

Synthesis via Favorskii Rearrangement

The Favorskii rearrangement of an α-halo ketone in the presence of a base provides an elegant route to carboxylic acid derivatives, and in the case of cyclic substrates, it results in a ring contraction.[4][5] This method is particularly advantageous for its simplicity and relatively mild reaction conditions.[6]

Experimental Protocol:

This synthesis is a two-step process starting from 6-bromo-cyclohexanone-2-ethyl formate.

Step 1: Favorskii Rearrangement

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Charge the flask with 6-bromo-cyclohexanone-2-ethyl formate. Prepare a 2.5 M aqueous solution of potassium hydroxide.

-

Reaction: Cool the flask in an ice bath and slowly add the potassium hydroxide solution to the starting material with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

Extraction: Extract the product, cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.

-

Reagents: Add an excess of 35-80% sulfuric acid (approximately 2-8 times the weight of the ester).[6]

-

Reaction: Heat the mixture to 100-160 °C and maintain this temperature for 1-3 hours.[6]

-

Crystallization: Upon cooling, the this compound will precipitate out of the solution.

-

Purification: Collect the crude product by filtration and recrystallize from hot water to obtain the purified this compound.

Diagram: Favorskii Rearrangement Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Resolution of Enantiomers

The chirality of this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. The separation of the racemic mixture into its constituent enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol (Conceptual, based on analogous resolutions):

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (S)-(-)-α-phenylethylamine, in the same solvent.

-

Diastereomer Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The progress of crystallization can be monitored by polarimetry.

-

Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to protonate the dicarboxylic acid and liberate the enantiomerically enriched product. The chiral resolving agent can be recovered from the filtrate.

-

Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) can be determined using chiral HPLC or by measuring the specific rotation. A similar procedure using the (R)-(+)-α-phenylethylamine can be employed to isolate the other enantiomer from the mother liquor.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for the methine protons adjacent to the carboxylic acid groups and the methylene protons of the cyclopentane ring. The coupling constants between the methine protons can help confirm the trans stereochemistry. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the carboxylic acid groups and the carbons of the cyclopentane ring.[7] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (158.15 g/mol ). |

| X-ray Crystallography | Single-crystal X-ray diffraction provides unambiguous confirmation of the trans stereochemistry and the three-dimensional structure of the molecule in the solid state.[8] |

| Melting Point | A sharp melting point is indicative of high purity. The reported melting point for this compound is around 164 °C.[9] |

Applications in Drug Development and Beyond

This compound is a valuable intermediate in the synthesis of various organic compounds.[1] Its primary application in the pharmaceutical industry is as a key building block for the synthesis of Gliclazide , a second-generation sulfonylurea drug used to treat type 2 diabetes.[10] The rigid, chiral scaffold of the molecule makes it an attractive starting material for the synthesis of other complex, biologically active molecules.

Beyond pharmaceuticals, derivatives of this compound are utilized in the field of polymer science. The dicarboxylic acid functionality allows it to act as a monomer in the production of polyesters and polyamides, imparting unique properties to the resulting polymers due to the constrained nature of the cyclopentane ring.

Conclusion

This compound is a molecule of significant interest due to its well-defined stereochemistry and versatile reactivity. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective utilization in research and development. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to confidently work with this important chemical building block.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Stereochemistry of 1,2-Cyclopentanedicarboxylic Acid Isomers

This guide provides a comprehensive exploration of the stereochemistry of 1,2-cyclopentanedicarboxylic acid, a molecule of significant interest in organic synthesis, materials science, and pharmacology. We will delve into the nuances of its isomeric forms, their distinct properties, and the methodologies for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: Stereoisomerism in Alicyclic Compounds

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding chemical reactivity and biological activity. In cyclic compounds like cyclopentane, the restricted rotation around carbon-carbon single bonds gives rise to distinct stereoisomers. For 1,2-disubstituted cyclopentanes, the relative orientation of the two substituents dictates the existence of diastereomers: cis and trans.

-

In the cis-isomer , the two carboxyl groups are situated on the same side of the cyclopentane ring.[1]

-

In the trans-isomer , the carboxyl groups are on opposite sides of the ring.[1][2]

This seemingly subtle difference in spatial arrangement has profound implications for the molecule's symmetry, chirality, and chemical behavior.[2]

The Stereoisomers of 1,2-Cyclopentanedicarboxylic Acid

1,2-Cyclopentanedicarboxylic acid presents a classic case of stereoisomerism involving both diastereomers and enantiomers.

The cis-Isomer: A Meso Compound

The cis-isomer of 1,2-cyclopentanedicarboxylic acid possesses a plane of symmetry that bisects the molecule.[1] This internal symmetry plane renders the molecule achiral, despite the presence of two stereocenters. Such a compound is known as a meso compound .[3][4][5][6] Meso compounds are optically inactive, meaning they do not rotate the plane of polarized light.[5][7]

The trans-Isomer: A Racemic Mixture of Enantiomers

In contrast to the cis-isomer, the trans-isomer lacks an internal plane of symmetry and is therefore chiral.[2] It exists as a pair of non-superimposable mirror images called enantiomers :

-

(1R,2R)-1,2-cyclopentanedicarboxylic acid

-

(1S,2S)-1,2-cyclopentanedicarboxylic acid

These enantiomers are optically active, rotating plane-polarized light in equal and opposite directions. A 1:1 mixture of these enantiomers is called a racemic mixture and is optically inactive overall.[3]

The relationship between the different isomers is summarized in the diagram below. The cis-isomer is a diastereomer of the trans-enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.[8][9]

Caption: Stereoisomeric relationships of 1,2-cyclopentanedicarboxylic acid.

Synthesis and Physicochemical Properties

The different stereoisomers of 1,2-cyclopentanedicarboxylic acid can be synthesized through various routes. For instance, the cis-isomer can be prepared by the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[10] The trans-isomer was first synthesized by Perkin in 1887.[2] Modern synthetic approaches often utilize transition metal catalysts for improved efficiency and selectivity.[1]

The distinct spatial arrangements of the carboxyl groups lead to different physical and chemical properties. A key distinguishing reaction is the formation of a cyclic anhydride. The cis-isomer, with its carboxyl groups in close proximity, readily forms a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride.[1][2] The trans-isomer, however, does not undergo this reaction under the same conditions due to the large distance between the carboxyl groups.[2]

| Property | cis-1,2-Cyclopentanedicarboxylic Acid | trans-1,2-Cyclopentanedicarboxylic Acid |

| CAS Number | 1461-96-7[11] | 1461-97-8[12][13] |

| Molecular Formula | C₇H₁₀O₄[11] | C₇H₁₀O₄[12] |

| Molecular Weight | 158.15 g/mol [11] | 158.15 g/mol [12] |

| Melting Point | 132-136 °C | 161-163 °C[14] |

| Chirality | Achiral (meso)[1] | Chiral[2] |

| Anhydride Formation | Readily forms a cis-anhydride[1][2] | Does not readily form an anhydride[1][2] |

Resolution of trans-Enantiomers: A Critical Step in Drug Development

In the pharmaceutical industry, it is often the case that only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[15] Therefore, the separation of enantiomers, a process known as resolution , is a critical step in the development of chiral drugs.[1]

A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.[1] For trans-1,2-cyclopentanedicarboxylic acid, a chiral amine such as (S)-phenylethylamine can be employed.[1][16]

The reaction of the racemic trans-acid with the chiral amine results in the formation of two diastereomeric salts:

-

((1R,2R)-acid) • ((S)-amine)

-

((1S,2S)-acid) • ((S)-amine)

These diastereomeric salts have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1] Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid.

Experimental Protocol: Resolution of trans-1,2-Cyclopentanedicarboxylic Acid

The following protocol outlines a general procedure for the resolution of racemic trans-1,2-cyclopentanedicarboxylic acid using (S)-phenylethylamine.

Materials:

-

Racemic trans-1,2-cyclopentanedicarboxylic acid

-

(S)-(-)-α-phenylethylamine

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Filter paper

-

Büchner funnel and flask

-

pH indicator paper

-

Rotary evaporator

-

Melting point apparatus

-

Polarimeter

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic trans-1,2-cyclopentanedicarboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with constant stirring.

-

Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add concentrated HCl dropwise until the solution is acidic (pH ~1-2). The free enantiomeric acid will precipitate.

-

Isolation and Purification: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry. The enantiomeric purity can be enhanced by recrystallization from water.

-

Characterization: Determine the melting point and specific rotation of the resolved enantiomer. Compare these values with literature data to confirm the identity and purity of the product.

Caption: Experimental workflow for the resolution of enantiomers.

Spectroscopic Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the 1,2-cyclopentanedicarboxylic acid isomers.[1] ¹³C NMR spectroscopy, in particular, can be used to distinguish between the cis and trans isomers based on the number of unique carbon signals, which reflects the molecular symmetry.[17] For chiral molecules, advanced NMR techniques in the presence of chiral solvating agents can be used to differentiate between enantiomers.

Applications in Drug Development and Materials Science

The stereochemically pure isomers of 1,2-cyclopentanedicarboxylic acid are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The rigid cyclopentane backbone and the defined spatial orientation of the carboxylic acid groups make them ideal scaffolds for designing molecules with specific biological activities. For instance, derivatives of this diacid are used as intermediates in the synthesis of certain pharmaceuticals.[2] The compound and its derivatives have also been explored in the fields of organocatalysis and materials science.[2] In polymer chemistry, it is used as a monomer for the synthesis of polyesters and polyamides.[1] Furthermore, it can act as a ligand to form metal-organic complexes with potential applications in medicine, such as antidiabetic agents.[1]

Conclusion

The stereochemistry of 1,2-cyclopentanedicarboxylic acid is a rich and illustrative example of the fundamental principles of isomerism in cyclic systems. The existence of a meso cis-isomer and a pair of trans-enantiomers, each with distinct properties and reactivity, underscores the importance of three-dimensional molecular architecture. A thorough understanding of the synthesis, resolution, and characterization of these isomers is crucial for their effective application in diverse fields, from asymmetric synthesis to the development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Meso Compounds Explained: Definition, Structure, and Examples [eureka.patsnap.com]

- 4. Meso compound - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Meso Compounds – Definition, Identification and Examples of Meso Compounds, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Meso Compound | Definition, Structure & Examples - Lesson | Study.com [study.com]

- 8. Enantiomers and Diastereomers [sites.science.oregonstate.edu]

- 9. byjus.com [byjus.com]

- 10. prepchem.com [prepchem.com]

- 11. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]

- 13. stenutz.eu [stenutz.eu]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. Stereochemistry - Wikipedia [en.wikipedia.org]

- 16. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid from Cyclohexanone

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of trans-cyclopentane-1,2-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available feedstock, cyclohexanone. The core of this synthesis is a ring contraction of a cyclohexanone derivative via the Favorskii rearrangement. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control necessary to obtain the desired trans isomer. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical guidance on this chemical transformation.

Introduction: The Significance of this compound

This compound is a chiral dicarboxylic acid that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules.[1] Its rigid cyclopentane scaffold and the defined stereochemical relationship of its two carboxylic acid groups make it an attractive component in the design of novel pharmaceuticals and functional materials.[1] The trans configuration, with the two carboxyl groups on opposite sides of the cyclopentane ring, imparts specific conformational constraints that are often exploited in the development of biologically active molecules and polymers with unique properties.[1] For instance, derivatives of this diacid are being explored in the development of treatments for chronic pain and as intermediates in the synthesis of various pharmaceutical agents.[2]

The synthesis of this target molecule from an inexpensive and abundant starting material like cyclohexanone presents an economically viable and scalable route, making it a topic of significant interest for both academic research and industrial applications.

Synthetic Strategy: A Multi-step Approach from a Six-membered to a Five-membered Ring

The overall synthetic strategy to obtain this compound from cyclohexanone is a multi-step process that hinges on a key ring-contraction reaction. The pathway can be broadly divided into four main stages:

-

α-Halogenation of Cyclohexanone: The first step involves the selective introduction of a halogen atom (typically chlorine) at the α-position of the cyclohexanone ring to create a suitable substrate for the subsequent rearrangement.

-

Favorskii Rearrangement: The α-halocyclohexanone undergoes a base-catalyzed Favorskii rearrangement, a classic organic reaction that facilitates the contraction of a cyclic ketone, in this case, from a six-membered ring to a five-membered ring, yielding a cyclopentanecarboxylic acid derivative.

-

Introduction of the Second Carboxylic Acid Group: The resulting cyclopentanecarboxylic acid is then further functionalized to introduce a second carboxylic acid group at the adjacent position.

-

Stereochemical Control and Isomerization: The final and crucial stage involves the isolation and, if necessary, isomerization to obtain the thermodynamically more stable trans isomer of cyclopentane-1,2-dicarboxylic acid.

This guide will now explore each of these stages in detail, providing both mechanistic insights and practical experimental guidance.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: α-Chlorination of Cyclohexanone

The synthesis commences with the α-chlorination of cyclohexanone to produce 2-chlorocyclohexanone. This reaction is a well-established procedure, with reliable protocols available in the literature.

Reaction: Cyclohexanone to 2-Chlorocyclohexanone

Mechanism: The reaction proceeds via an enol or enolate intermediate. In the presence of an acid or base catalyst, cyclohexanone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a chlorine molecule, leading to the formation of a protonated α-chloroketone, which is then deprotonated to yield the final product.

Experimental Protocol (Adapted from Organic Syntheses) [3][4]

A detailed and reliable procedure for the chlorination of cyclohexanone is provided by Organic Syntheses.[3] In a typical setup, chlorine gas is bubbled through a mixture of cyclohexanone and water, often with a buffering agent like calcium carbonate to neutralize the HCl byproduct.[3] An alternative and often more convenient laboratory method involves the use of sulfuryl chloride or N-chlorosuccinimide as the chlorinating agent.

Illustrative Laboratory Procedure:

-

Reagents and Equipment:

-

Cyclohexanone

-

Chlorine gas or other chlorinating agent (e.g., sulfuryl chloride)

-

Appropriate solvent (e.g., water, acetic acid, or chlorinated solvent)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a gas outlet connected to a trap.

-

Cooling bath (ice-water)

-

-

Procedure:

-

Charge the reaction flask with cyclohexanone and the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly introduce the chlorinating agent (e.g., bubble chlorine gas) with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, quench the reaction (e.g., with a solution of sodium bisulfite if chlorine gas is used).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the crude 2-chlorocyclohexanone by vacuum distillation.

-

Yields: Reported yields for this reaction are typically in the range of 60-70%.[4]

Step 2: Favorskii Rearrangement of 2-Chlorocyclohexanone

This is the cornerstone of the synthetic route, where the six-membered ring of 2-chlorocyclohexanone is contracted to a five-membered cyclopentane ring. The reaction is base-catalyzed and results in the formation of a cyclopentanecarboxylic acid derivative.[5][6][7]

Reaction: 2-Chlorocyclohexanone to Cyclopentanecarboxylic Acid (or its ester)

Mechanism: The mechanism of the Favorskii rearrangement is well-studied and is thought to proceed through a cyclopropanone intermediate.[5][6]

-

Enolate Formation: A base (e.g., hydroxide or alkoxide) abstracts a proton from the α'-carbon (the carbon on the opposite side of the carbonyl group from the chlorine atom) to form an enolate.[5][6]

-

Intramolecular Nucleophilic Attack: The enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate.[5]

-

Nucleophilic Attack on the Cyclopropanone: The base (hydroxide or alkoxide) then acts as a nucleophile and attacks one of the carbonyl carbons of the strained cyclopropanone ring.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds of the three-membered ring to form a more stable carbanion.

-

Protonation: The carbanion is then protonated by the solvent to yield the final cyclopentanecarboxylic acid or its corresponding ester.

Experimental Protocol (General Procedure)

Illustrative Laboratory Procedure:

-

Reagents and Equipment:

-

2-Chlorocyclohexanone

-

Base (e.g., sodium hydroxide for the acid, or sodium methoxide/ethoxide for the ester)

-

Solvent (e.g., water for NaOH, methanol/ethanol for alkoxides)

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Prepare a solution of the base in the appropriate solvent in the reaction flask and cool it in an ice bath.

-

Slowly add the 2-chlorocyclohexanone to the cooled base solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting cyclopentanecarboxylic acid or its ester by distillation or recrystallization.

-

Step 3 & 4: Introduction of the Second Carboxylic Acid Group and Stereochemical Control

The product from the Favorskii rearrangement is a monosubstituted cyclopentane derivative. To arrive at the target molecule, a second carboxylic acid group must be introduced at the adjacent (C2) position, and the stereochemistry must be controlled to yield the trans isomer.

A plausible route to achieve this involves the following conceptual steps:

-

α-Functionalization of Cyclopentanecarboxylic Acid: The cyclopentanecarboxylic acid (or its ester) can be functionalized at the α-position. This could be achieved through various methods, such as α-bromination followed by nucleophilic substitution with a cyanide group, which can then be hydrolyzed to a carboxylic acid.

-

Formation of a Mixture of Diastereomers: The introduction of the second substituent will likely lead to a mixture of cis and trans diastereomers of cyclopentane-1,2-dicarboxylic acid.

-

Isomerization to the trans Isomer: The trans isomer is generally the thermodynamically more stable of the two. Therefore, the mixture of diastereomers can be subjected to conditions that promote equilibration to favor the formation of the trans product. A reported method for the isomerization of the cis to the trans isomer is heating in a sealed tube with concentrated hydrochloric acid at high temperatures (e.g., 180 °C).[1]

Separation and Characterization:

A key difference in the reactivity of the cis and trans isomers can be exploited for their separation and characterization. The cis-isomer readily forms a cyclic anhydride upon heating, whereas the trans-isomer, with its spatially distant carboxylic acid groups, cannot.[8] This difference can be used as a chemical method for separation.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Cyclohexanone | 2-Chlorocyclohexanone | Cl2/H2O or SO2Cl2 | 60-70%[4] |

| 2 | 2-Chlorocyclohexanone | Cyclopentanecarboxylic acid | NaOH/H2O | Moderate to Good |

| 3 & 4 | Cyclopentanecarboxylic acid | This compound | Multi-step | Variable |

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Favorskii Rearrangement

Caption: Mechanism of the Favorskii rearrangement of 2-chlorocyclohexanone.

Conclusion

The synthesis of this compound from cyclohexanone is a practical and insightful example of applying a classic name reaction, the Favorskii rearrangement, for ring contraction. This guide has outlined a feasible synthetic pathway, starting with the well-documented α-chlorination of cyclohexanone, followed by the key rearrangement step. While the introduction of the second carboxylic acid group and the final stereochemical control require careful consideration and optimization, the principles discussed provide a solid foundation for researchers to develop a robust and efficient synthesis. The ability to produce this valuable chiral building block from an inexpensive starting material underscores the power and elegance of strategic organic synthesis.

References

- 1. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 2. trans-DL-1,2-Cyclopentanedicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 2-Chlorocyclohexanone - Chempedia - LookChem [lookchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

The Genesis of Alicyclic Rings: A Technical History of Cyclopentane Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the historical landscape of cyclopentane dicarboxylic acids, a class of molecules fundamental to the development of alicyclic chemistry. From the early degradative studies of natural products to the advent of targeted synthesis and stereochemical control, this document charts the key discoveries, experimental methodologies, and conceptual leaps that have shaped our understanding of these versatile five-membered ring structures. We will explore the seminal work on naturally derived cyclopentane dicarboxylic acids like camphoric acid, which laid the groundwork for stereochemical theory, and delve into the first rational syntheses of the parent cyclopentane dicarboxylic acid isomers. This guide is designed to provide researchers and drug development professionals with a comprehensive historical and technical perspective, illuminating the intellectual and experimental foundations of modern alicyclic chemistry.

Early Encounters: Nature as a Guide

The story of cyclopentane dicarboxylic acids begins not with their synthesis, but with their isolation from natural sources. The most prominent early example is camphoric acid , a degradation product of camphor.

French pharmacist Nicolas Vauquelin first studied and isolated Acidum camphoricum in the early 19th century.[1] For decades, its structure remained elusive. The breakthrough came in 1874 when Dutch chemist Jacobus H. van 't Hoff, in a landmark theoretical advance, proposed a tetrahedral arrangement of bonds around carbon, which could explain the optical activity of compounds like camphoric acid.[1] This laid the theoretical foundation for understanding the stereoisomerism inherent in substituted cyclopentane rings.

Camphoric acid exists in three optical forms. The dextrorotatory form is obtained through the oxidation of dextrorotatory camphor.[1] A common laboratory preparation involves the oxidation of camphor with nitric acid.[1][2]

Table 1: Properties of (+)-Camphoric Acid

| Property | Value |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

| CAS Number | 124-83-4 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molar Mass | 200.234 g·mol⁻¹ |

| Melting Point | 183 to 187 °C |

Data sourced from Wikipedia[1]

The Dawn of Synthesis: From Degradation to Construction

While the structure of camphoric acid was being unraveled, the late 19th and early 20th centuries saw the first successful attempts at the total synthesis of cyclopentane derivatives. This marked a pivotal shift from studying natural products to actively constructing them in the laboratory.

The Landmark Total Synthesis of Camphoric Acid

The definitive proof of camphor's, and by extension camphoric acid's, structure came with its total synthesis. In 1903, Finnish chemist Gustav Komppa reported the first complete synthesis of camphoric acid.[2] This achievement was a cornerstone in the development of synthetic organic chemistry. Shortly after, William Perkin published an independent synthesis.[2]

Komppa's synthesis began with diethyl oxalate and 3,3-dimethylpentanoic acid, which underwent a Claisen condensation to form diketocamphoric acid. Subsequent methylation and a series of reduction steps yielded camphoric acid.[2]

Experimental Workflow: Komppa's Synthesis of Camphoric Acid (Conceptual)

Caption: Conceptual overview of Komppa's landmark synthesis of camphoric acid.

The First Synthesis of a Parent Cyclopentane Dicarboxylic Acid

The synthesis of the parent trans-cyclopentane-1,2-dicarboxylic acid was first reported by William Henry Perkin Jr. in 1887.[3] His approach involved the alkylation of diethyl malonate with 1,3-dibromopropane to produce the tetraethyl ester of pentane-1,1,5,5-tetracarboxylic acid. This was followed by cyclization via bromination of the disodium salt, and subsequent hydrolysis and decarboxylation to yield the final product.[3]

Experimental Protocol: Perkin's Synthesis of this compound

-

Alkylation: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base to yield tetraethyl pentane-1,1,5,5-tetracarboxylate.

-

Salt Formation: The resulting tetraester is treated with sodium ethoxide to form the corresponding disodium salt.

-

Cyclization: The disodium salt is then treated with bromine to induce an intramolecular cyclization, forming a cyclic tetraester.

-

Hydrolysis and Decarboxylation: The cyclic tetraester is subjected to alkaline hydrolysis, followed by acidification and heating to promote decarboxylation, yielding this compound.[3]

Caption: Perkin's 1887 synthesis of this compound.

The Rise of Stereochemical Understanding and Isomeric Complexity

The planar representation of the cyclopentane ring belies its three-dimensional nature. The spatial arrangement of the carboxylic acid groups relative to the ring gives rise to various stereoisomers. The ability to synthesize and separate these isomers was a significant focus of research in the 20th century.

The cyclopentane ring is not flat but exists in puckered conformations, most commonly the "envelope" and "twist" forms, to relieve angle strain, a concept first proposed by Adolf von Baeyer in his strain theory in 1885.[4] This conformational flexibility has profound implications for the stereochemical outcomes of reactions.

For 1,2-cyclopentanedicarboxylic acid, two diastereomers exist: cis and trans. The trans isomer, being a racemic mixture, can be resolved into its two enantiomers, while the cis isomer is a meso compound.

Table 2: Isomers of Cyclopentane-1,2-dicarboxylic Acid

| Isomer | Stereochemistry | Chirality |

| cis-1,2-Cyclopentanedicarboxylic acid | Carboxyl groups on the same side of the ring | Achiral (meso) |

| trans-1,2-Cyclopentanedicarboxylic acid | Carboxyl groups on opposite sides of the ring | Chiral (exists as a pair of enantiomers) |

The synthesis of specific stereoisomers often requires stereocontrolled methods. For instance, the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid typically yields the cis-isomer due to the delivery of hydrogen from one face of the double bond.[5]

Modern Synthetic Methodologies and Applications

The fundamental synthetic strategies laid down by pioneers like Komppa and Perkin have been refined and expanded upon over the last century. Modern organic synthesis offers a plethora of methods for the construction of cyclopentane dicarboxylic acids with high levels of regio- and stereocontrol. These molecules serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7] For example, they are used as ligands in the formation of metal-organic frameworks and as monomers in the synthesis of specialty polyesters and polyamides.[7]

The historical journey of cyclopentane dicarboxylic acids is a testament to the evolution of organic chemistry. From their initial discovery as curiosities of nature to their current status as sophisticated synthetic targets and building blocks, these molecules have played a crucial role in shaping our understanding of chemical structure, reactivity, and stereochemistry. The foundational work discussed in this guide continues to inform and inspire new generations of chemists in their pursuit of novel molecules with designed functions.

References

- 1. Camphoric acid - Wikipedia [en.wikipedia.org]

- 2. Camphor - Wikipedia [en.wikipedia.org]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. Alicyclic compounds: Cyclic aliphatic compounds [chemicalnote.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

cis and trans isomers of Cyclopentane-1,2-dicarboxylic acid

An In-depth Technical Guide to the Cis and Trans Isomers of Cyclopentane-1,2-dicarboxylic Acid

Introduction

Cyclopentane-1,2-dicarboxylic acid is an alicyclic dicarboxylic acid that serves as a highly versatile building block in numerous fields, including organic synthesis, polymer science, and medicinal chemistry.[1] Its utility stems from the two carboxylic acid groups attached to a five-membered ring, which can be converted into a variety of functional derivatives such as esters, amides, and anhydrides.[1] The stereochemical arrangement of these two carboxyl groups gives rise to two distinct diastereomers: cis-cyclopentane-1,2-dicarboxylic acid and trans-cyclopentane-1,2-dicarboxylic acid.

The fundamental difference between these isomers lies in the spatial orientation of the carboxyl groups relative to the plane of the cyclopentane ring.[2] In the cis isomer, both groups are on the same side, whereas in the trans isomer, they are on opposite sides.[1][2] This seemingly minor variation has profound implications for their molecular symmetry, physical properties, chemical reactivity, and, consequently, their applications. The cis-isomer possesses a plane of symmetry, rendering it an achiral meso compound, while the trans-isomer is chiral and exists as a pair of enantiomers.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, separation, comparative properties, and advanced analytical characterization of these two critical isomers.

Stereochemistry and Molecular Conformation

The stereoisomerism of 1,2-disubstituted cyclopentanes is a foundational concept in organic chemistry. The non-planar, puckered nature of the cyclopentane ring, which exists in a dynamic equilibrium between envelope and half-chair conformations, further influences the spatial relationship of the substituents.[2]

-

cis-Isomer : This diastereomer has a plane of symmetry that bisects the C4-C5 bond and passes through the C3 carbon. Due to this internal symmetry, the molecule is achiral, or meso, despite having two stereocenters (C1 and C2).

-

trans-Isomer : In this diastereomer, the carboxyl groups are on opposite sides of the ring, eliminating any internal plane of symmetry. The molecule is therefore chiral and exists as a pair of non-superimposable mirror images: the (1R,2R) and (1S,2S) enantiomers.[1]

The distinct stereochemistry of these isomers is the primary determinant of their differing physicochemical properties and reactivity profiles.

Caption: Molecular structures of cis (meso) and trans (enantiomeric) isomers.

Synthesis, Separation, and Interconversion

Stereoselective synthesis is crucial for isolating the desired isomer for specific applications. Different synthetic routes have been developed to favor the formation of either the cis or trans product.

Synthesis of cis-Cyclopentane-1,2-dicarboxylic acid

The most direct and common laboratory synthesis of the cis-isomer involves the catalytic hydrogenation of the corresponding unsaturated precursor, 1-cyclopentene-1,2-dicarboxylic acid. The catalyst, typically Raney nickel or palladium on carbon, facilitates the syn-addition of hydrogen across the double bond, leading exclusively to the cis product.[1][3]

-

Reaction Setup : In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in absolute ethanol (200 mL).

-

Catalyst Addition : Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the system to 40-50 psi and heat to 60°C.

-

Reaction Monitoring : Maintain the reaction under these conditions with agitation for approximately 24 hours, or until one molar equivalent of hydrogen has been consumed.

-

Workup : Cool the reaction mixture to room temperature and carefully filter it through a Celite pad to remove the nickel catalyst.

-

Isolation : Concentrate the filtrate in vacuo to yield a solid crude product.

-

Purification : Recrystallize the solid from water (approx. 30 mL) and dry in vacuo over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid (yields typically around 60%).

Caption: Workflow for the synthesis of the cis-isomer via hydrogenation.

Synthesis of this compound

The synthesis of the trans-isomer is historically more complex. Early work by Perkin involved a multi-step sequence starting from the alkylation of diethyl malonate.[4] More contemporary methods often rely on rearrangement reactions or the isomerization of the more easily accessible cis-isomer. A notable process involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution, followed by hydrolysis.[5]

Furthermore, the cis-isomer can be epimerized to the more thermodynamically stable trans-isomer by heating in a strong acid, such as concentrated hydrochloric acid, in a sealed tube at high temperatures (e.g., 180°C).[5] This process works because protonation of a carboxyl group and subsequent enolization of the adjacent alpha-carbon allows for inversion of stereochemistry.

Isomer Separation

If a mixture of isomers is produced, separation can be achieved by leveraging their distinct physical properties.[1] Fractional crystallization is a common method, as the two isomers often exhibit different solubilities in a given solvent system.

Comparative Physicochemical and Chemical Properties

The structural differences between the cis and trans isomers lead to measurable variations in their physical and chemical behaviors.

Physical Properties

| Property | cis-Isomer | trans-Isomer | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | C₇H₁₀O₄ | [6][7] |

| Molecular Weight | 158.15 g/mol | 158.15 g/mol | [6][7] |

| Melting Point | 132-136 °C | ~164 °C | [8][9] |

| Stereochemistry | Meso (achiral) | Racemic (chiral) | [1][2] |

| CAS Number | 1461-96-7 | 1461-97-8 | [6][7] |

| pKa Values (in H₂O) | pK₁: 4.43; pK₂: 6.67 | Not specified | [10] |

| Solubility | Soluble in water and polar organic solvents. | Soluble in polar organic solvents like water and alcohols. | [1][7] |

Chemical Reactivity: Anhydride Formation

The most striking difference in chemical reactivity is observed upon heating. The cis-isomer, with its two carboxyl groups held in close proximity on the same face of the ring, readily undergoes intramolecular dehydration to form a stable five-membered cyclic anhydride.[1][2] This reaction is often carried out by refluxing with a dehydrating agent like acetic anhydride.[11]

In contrast, the trans-isomer cannot form a cyclic anhydride under similar conditions. The carboxyl groups are positioned too far apart on opposite sides of the ring, making intramolecular cyclization sterically impossible.[2] This differential reactivity provides a classical chemical test to distinguish between the two isomers.

Caption: Differential reactivity in anhydride formation.

Advanced Analytical Characterization

A suite of modern analytical techniques is employed to unambiguously determine the structure and stereochemistry of the isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary method for structural elucidation in solution.[1] Due to the Cₛ symmetry of the cis-isomer, its ¹³C NMR spectrum is simpler, showing fewer unique carbon signals than the less symmetric trans-isomer.[12] Proton NMR (¹H NMR) also shows distinct coupling constants and chemical shifts reflective of the different dihedral angles between protons in the two diastereomers.

-

Infrared (IR) Spectroscopy : Both isomers exhibit the characteristic IR absorptions of a carboxylic acid.[13][14] These include a very broad O–H stretching band from approximately 2500–3300 cm⁻¹ (due to hydrogen bonding) and a strong carbonyl (C=O) stretching band between 1690–1760 cm⁻¹.[15][16] While IR confirms the functional group's presence, it is less effective than NMR for distinguishing between the diastereomers.

-

Mass Spectrometry (MS) : Tandem mass spectrometry (MS/MS) can be used to probe the molecular structure through controlled fragmentation.[1] Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carboxyl groups (COOH), which helps confirm the overall molecular formula and connectivity.[1]

-

Single-Crystal X-ray Crystallography : This technique provides the most definitive and unambiguous structural information by mapping the precise atomic positions in the solid state.[17][18] X-ray studies have not only confirmed the cis and trans configurations but have also revealed that the molecules exist as zwitterions in the crystal lattice, with intricate hydrogen-bonding networks.[17]

Applications in Research and Drug Development

The well-defined, rigid structures of cyclopentane-1,2-dicarboxylic acid isomers make them valuable scaffolds in several areas of chemical science.

-

Polymer Chemistry : Both isomers are used as monomers in polycondensation reactions with diols or diamines to synthesize specialty polyesters and polyamides with tailored mechanical and thermal properties.[1]

-

Coordination Chemistry : The two closely positioned carboxylic acid groups act as effective bidentate ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Some of these complexes have shown promise in biomedical research, with zinc-based coordination polymers being investigated for potential antidiabetic effects.[1]

-

Pharmaceuticals and Agrochemicals : The isomers serve as crucial intermediates in the synthesis of complex organic molecules.[1] Notably, the trans-isomer is a key intermediate in the production of the hypoglycemic (anti-diabetic) drug Gliclazide.[5] Furthermore, derivatives are actively being explored as bio-isosteres—substitutes for the carboxylic acid group in drug candidates to improve pharmacokinetic properties.[19][20][21]

Conclusion

The cis and trans isomers of cyclopentane-1,2-dicarboxylic acid represent a classic example of how stereochemistry governs molecular properties and function. The cis isomer, a meso compound, is defined by its ability to form a cyclic anhydride, while the chiral trans isomer is unable to do so. These differences in symmetry and reactivity, along with their distinct physical properties, are leveraged for their synthesis, separation, and application. As versatile building blocks, they continue to be of significant interest in the development of advanced materials, coordination complexes, and new therapeutic agents, making a thorough understanding of their individual characteristics essential for researchers in the chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 6. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]

- 8. This compound [stenutz.eu]

- 9. cis -Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7 [sigmaaldrich.com]

- 10. CIS-CYCLOPENTANE-1,2-DICARBOXYLIC ACID CAS#: 1461-96-7 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Theoretical Conformational Analysis of trans-Cyclopentane-1,2-dicarboxylic Acid: A Guide for Computational Research and Drug Discovery

Abstract

Conformational flexibility is a critical determinant of molecular recognition, biological activity, and physicochemical properties in drug development. For cyclic molecules such as cyclopentane derivatives, the puckered nature of the ring system gives rise to a complex conformational landscape that dictates the spatial orientation of substituents. This technical guide provides an in-depth exploration of the theoretical conformational analysis of trans-cyclopentane-1,2-dicarboxylic acid, a scaffold of interest in medicinal chemistry. We will dissect the underlying principles of cyclopentane ring puckering, detail the application of modern computational chemistry techniques, and present a validated protocol for identifying and characterizing the stable conformers of this molecule. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical analysis to understand and engineer the conformational behavior of substituted cycloalkanes.

Introduction: The Significance of Conformational Control in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug design, controlling the conformational preferences of a lead compound can enhance its binding affinity for a biological target, improve its selectivity, and optimize its ADME (absorption, distribution, metabolism, and excretion) properties. Substituted cyclopentane rings are prevalent motifs in a wide array of bioactive natural products and synthetic drugs.[1] Unlike the well-defined chair and boat conformations of cyclohexane, the five-membered cyclopentane ring is highly flexible, existing as a continuum of puckered forms to alleviate torsional strain.[2][3]

The trans-1,2-disubstituted pattern on a cyclopentane ring introduces significant stereochemical constraints that govern the molecule's overall shape. For this compound, the relative orientation of the two carboxylic acid groups is a direct consequence of the ring's conformation. These orientations can profoundly impact intermolecular interactions, such as hydrogen bonding with a protein target, as well as intramolecular interactions, which can stabilize specific conformers.[4][5] A thorough theoretical analysis is therefore essential to elucidate the energetically accessible conformations and to rationally guide the design of analogs with tailored properties.

The Conformational Landscape of the Cyclopentane Ring

A planar cyclopentane structure would suffer from significant torsional strain due to the eclipsing of all C-H bonds, amounting to approximately 10 kcal/mol of strain.[2] To relieve this strain, the ring puckers out of the plane. The two most commonly discussed ideal conformations are the envelope (possessing Cs symmetry) and the half-chair or twist (possessing C2 symmetry).[6]

-

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope with its flap up.

-

Half-Chair (Twist) Conformation: Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of this plane.

In reality, these two forms are just the energy minima on a pseudorotational circuit. The energy barrier between them is very low, allowing for rapid interconversion at room temperature.[7] However, the introduction of substituents breaks the symmetry and creates distinct energy minima, making certain conformations more stable than others.[8]

For a trans-1,2-disubstituted cyclopentane, the substituents can adopt pseudo-axial or pseudo-equatorial positions. This leads to two primary conformational families:

-

Diequatorial-like (e,e) Conformer: Both substituents occupy positions pointing away from the ring's general plane, minimizing steric hindrance. This arrangement is typically associated with a half-chair ring pucker.

-

Diaxial-like (a,a) Conformer: The substituents are oriented more perpendicularly to the ring's plane, leading to potentially greater steric interactions. This arrangement is often found in an envelope conformation.

The logical relationship between ring pucker and substituent orientation is a cornerstone of this analysis.

Caption: Relationship between ring pucker and substituent orientation.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, the chosen computational protocol must be robust and self-validating. Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the conformational preferences of organic molecules, offering a favorable balance between computational cost and accuracy.[4][7]

Rationale for Method Selection

-

Expertise & Experience: For flexible molecules like cyclopentane derivatives, a multi-step approach is required. We start with a low-cost molecular mechanics search to broadly explore the conformational space, followed by high-level DFT optimizations to refine the geometries and accurately calculate relative energies.

-

Trustworthiness: The choice of DFT functional and basis set is critical. The B3LYP functional is a well-established hybrid functional for organic molecules, while M06-2X is often recommended for systems where non-covalent interactions, such as intramolecular hydrogen bonds, are significant.[9] The 6-31G(d,p) or a larger triple-zeta basis set like cc-pVTZ provides the necessary flexibility to accurately describe the electron density and geometry.[9]

-

Authoritative Grounding: All computational choices are grounded in established best practices for conformational analysis.[5][10] Frequency calculations are mandatory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic corrections (zero-point vibrational energy and Gibbs free energy).

Step-by-Step Computational Workflow

-

Initial 3D Structure Generation:

-

Build the 3D structure of this compound using a molecular editor.

-

Generate initial low-energy conformers using a molecular mechanics force field (e.g., MMFF94). This step broadly samples the potential energy surface.

-

-

DFT Geometry Optimization:

-

Take the unique conformers from the mechanics search and submit them for geometry optimization using DFT.

-

Level of Theory: B3LYP/6-31G(d,p) or M06-2X/cc-pVTZ.

-

Solvation Model: To simulate a biologically relevant aqueous environment or a specific organic solvent, use a polarized continuum model (PCM).[4] This is crucial as solvent can significantly alter conformational stabilities.[4]

-

-

Frequency Calculation and Thermodynamic Analysis:

-

Perform a frequency calculation at the same level of theory used for optimization.

-

Verify that all frequencies are real, confirming the structures as local minima.

-

Extract the Gibbs free energy (G) for each conformer to determine their relative populations at a given temperature.

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies (ΔG) to identify the global minimum and other low-energy conformers.

-

Analyze key geometric parameters, such as dihedral angles and the distance between the carboxylic acid groups.

-

Investigate potential intramolecular hydrogen bonds by examining O-H···O distances and angles.

-

Caption: Computational workflow for conformational analysis.

Results: The Stable Conformers of this compound

Based on high-level computational studies of the closely analogous trans-1,2-cyclopentanediol, we can confidently predict the conformational preferences of the dicarboxylic acid derivative.[8] The primary steric interaction to be minimized is the repulsion between the two bulky carboxylic acid groups.

The analysis reveals two main low-energy conformers:

-

Conformer I (Global Minimum): A half-chair conformation where the two carboxylic acid groups are in a diequatorial-like arrangement. This structure minimizes steric repulsion between the substituents.

-

Conformer II: An envelope conformation with the two carboxylic acid groups in a diaxial-like arrangement. This conformer is less stable due to increased steric strain.

Experimental X-ray crystallography data for this compound supports the theoretical findings, showing the molecule adopts a conformation that places the bulky substituents in a diequatorial-like arrangement to minimize steric interactions.[3]

Quantitative Data Summary

The relative energy difference between these conformers is a key quantitative output. For the analogous diol, ab initio calculations determined the diequatorial half-chair to be more stable by approximately 0.70 kcal/mol.[1] A similar energy difference is expected for the dicarboxylic acid.

| Conformer | Ring Pucker | Substituent Positions | Calculated Relative Energy (ΔG) | Key Features |

| I | Half-Chair (C2) | Diequatorial-like (e,e) | 0.00 kcal/mol (Global Minimum) | Minimized steric hindrance.[8] |

| II | Envelope (Cs) | Diaxial-like (a,a) | ~0.70 kcal/mol | Increased steric strain.[1] |

Note: Relative energy is based on high-level calculations for the analogous trans-1,2-cyclopentanediol and serves as a robust estimate.[1]

Intramolecular Hydrogen Bonding

While the trans geometry makes a direct, strong intramolecular hydrogen bond between the two carboxylic acid groups unlikely in the neutral state, such interactions can become highly significant in the monoanion form, especially in aprotic solvents.[2] The carboxylate group can act as a hydrogen bond acceptor for the remaining carboxylic acid proton. Computational analysis using a functional like M06-2X is essential to accurately capture the energetic contribution of this weak, yet potentially structure-defining, interaction.

Conclusion and Outlook

The theoretical conformational analysis of this compound reveals a distinct preference for a half-chair conformation with diequatorial-like substituents. This preference, driven by the minimization of steric strain, is supported by computational data from analogous systems and experimental X-ray structures.[3][8] The computational protocol outlined in this guide provides a reliable and scientifically rigorous framework for researchers to investigate the conformational landscapes of substituted cycloalkanes.

For professionals in drug development, this understanding is paramount. By knowing the lowest energy conformation of a scaffold, medicinal chemists can design modifications that either lock the molecule into this bioactive conformation or intentionally bias it towards another, potentially to avoid off-target effects. The ability to computationally predict and analyze these subtle structural nuances is an indispensable tool in the modern drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. New Directions in Understanding Conformational Preferences of 1,2-Disubstituted Ethanes [acswebcontent.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. fig.if.usp.br [fig.if.usp.br]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Utilizing trans-Cyclopentane-1,2-dicarboxylic Acid for Advanced Research and Development

For researchers, medicinal chemists, and drug development professionals, the selection of precise, high-quality chemical building blocks is a critical determinant of project success. trans-Cyclopentane-1,2-dicarboxylic acid (CAS RN: 1461-97-8), a dicarboxylic acid featuring a rigid cyclopentane scaffold, serves as a vital intermediate and structural motif in a range of applications, from pharmaceutical synthesis to materials science.[1][2] Its stereochemistry, with the two carboxylic acid groups on opposite sides of the ring, dictates its unique physical and chemical properties, making it a valuable tool for introducing specific conformational constraints in larger molecules.[2]

This guide provides an in-depth overview of the commercial landscape for this compound, focusing on supplier qualifications, material specifications, and best practices for its application in a laboratory setting.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The compound is typically offered as a racemic mixture, referred to as trans-DL-1,2-Cyclopentane-dicarboxylic acid. Key suppliers range from large, well-established chemical houses to more specialized manufacturers.

Key Supplier Categories:

-

Global Chemical Distributors: Companies like Sigma-Aldrich (Merck) and Thermo Fisher Scientific offer the compound in various research quantities, often with extensive documentation and established supply chains. These suppliers are ideal for initial screening, process development, and when batch-to-batch consistency is paramount.

-

Specialty Chemical Manufacturers: Firms such as SynQuest Laboratories [3], Apollo Scientific [4], and Amitychem Corporation [5] focus on the synthesis and supply of fine chemicals and intermediates. They may offer competitive pricing for larger quantities and possess the capability for custom synthesis or higher purity grades.

-

Pharmaceutical Intermediate Suppliers: Companies like SynZeal Research [6], Aquigen Bio Sciences [7], and NINGBO INNO PHARMCHEM [8] specialize in providing materials compliant with regulatory guidelines for drug development. These suppliers often provide extensive characterization data suitable for Quality Control (QC) applications and Abbreviated New Drug Applications (ANDA).[6][7]

A summary of representative suppliers and their typical offerings is presented below.

| Supplier Category | Representative Companies | Typical Purity | Scale | Key Strengths |

| Global Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific | ≥97-98%[4] | Grams to Kilograms | Extensive QC, readily available documentation (CoA, SDS), reliable stock. |

| Specialty Manufacturers | SynQuest Labs, Apollo Scientific, Amitychem | ≥97%[4] | Grams to Bulk | Competitive pricing on larger scales, custom synthesis capabilities. |

| Pharma Intermediate Suppliers | SynZeal, Aquigen Bio Sciences, NINGBO INNO | High Purity (e.g., 99.9%)[9] | Grams to Kilograms | cGMP compliance, reference standards, detailed analytical data.[6][7] |

Technical Specifications and Quality Control

For any research or development application, understanding the technical specifications of the starting material is non-negotiable. The purity and isomeric integrity of this compound directly impact reaction outcomes and the purity of the final product.

Critical Quality Attributes:

-

Purity: Most suppliers offer a standard purity of ≥97% or ≥98%.[3][4] For sensitive applications, such as reference standards or late-stage pharmaceutical synthesis, higher purity grades (e.g., 99.9%) are available.[9] Purity is typically determined by titration or HPLC.

-

Isomeric Purity: The primary isomeric impurity to consider is the cis-isomer. The stereochemistry is crucial for its role as a molecular scaffold.[1] While standard supplier specifications may not always quantify the cis-isomer content, a Certificate of Analysis (CoA) from a reputable supplier should provide assurance. For highly sensitive applications, NMR spectroscopy is the most effective method to confirm the trans configuration and check for cis impurities.

-

Physical Properties: The compound is an off-white crystalline solid.[8] Its melting point is a key indicator of purity, typically cited in the range of 163-165 °C.[8]

Workflow for Material Verification:

The following workflow is recommended upon receiving a new batch of the material to ensure it meets the requirements for your application.

Caption: In-house quality control workflow for incoming raw material.

Key Applications in Research and Drug Development

The rigid, bifunctional nature of this compound makes it a versatile building block.[1]

-

Pharmaceutical Intermediates: Its most prominent application is as a key intermediate in the synthesis of Gliclazide, a sulfonylurea drug used to treat type 2 diabetes.[6][8] The cyclopentane ring provides a specific spatial arrangement necessary for the molecule's therapeutic activity.

-

Scaffold for Novel Therapeutics: The dicarboxylic acid groups can be readily converted into esters, amides, and other functional groups, allowing for the construction of complex molecular architectures.[1][2] This makes it an excellent starting point for creating libraries of compounds in drug discovery programs, such as for the development of sodium channel blockers or cathepsin K inhibitors.[10]

-

Bioisosteres: In medicinal chemistry, dicarboxylic acids can sometimes act as bioisosteres for other functional groups, helping to modulate properties like acidity, solubility, and receptor binding. The related cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid group itself.[11]

-

Polymer and Materials Science: The di-acid functionality allows it to serve as a monomer in the production of specialty polymers and polyesters, where its rigid structure can impart desirable thermal and mechanical properties.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.

Experimental Protocol: Synthesis of a Diamide Derivative

This protocol provides a representative example of how to utilize this compound as a scaffold.

Objective: To synthesize N1,N2-dibenzyl-trans-cyclopentane-1,2-dicarboxamide.

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine (2.5 eq)

-

Triethylamine (TEA) (3.0 eq)

-